Cas no 147740-90-7 (21H,23H-Porphine-5-aceticacid,7-[3-[(2-aminoethyl)amino]-3-oxopropyl]-3-carboxy-13,18-diethyl-7,8-dihydro-2,8,12,17-tetramethyl-,(7S,8S)-)

21H,23H-Porphine-5-aceticacid,7-[3-[(2-aminoethyl)amino]-3-oxopropyl]-3-carboxy-13,18-diethyl-7,8-dihydro-2,8,12,17-tetramethyl-,(7S,8S)- structure
147740-90-7 structure
Product Name:21H,23H-Porphine-5-aceticacid,7-[3-[(2-aminoethyl)amino]-3-oxopropyl]-3-carboxy-13,18-diethyl-7,8-dihydro-2,8,12,17-tetramethyl-,(7S,8S)-
CAS No:147740-90-7
MF:C36H44N6O5
MW:640.771768569946
CID:216574
PubChem ID:5488855
Update Time:2025-04-19

21H,23H-Porphine-5-aceticacid,7-[3-[(2-aminoethyl)amino]-3-oxopropyl]-3-carboxy-13,18-diethyl-7,8-dihydro-2,8,12,17-tetramethyl-,(7S,8S)- Chemical and Physical Properties

Names and Identifiers

    • 21H,23H-Porphine-5-aceticacid,7-[3-[(2-aminoethyl)amino]-3-oxopropyl]-3-carboxy-13,18-diethyl-7,8-dihydro-2,8,12,17-tetramethyl-,(7S,8S)-
    • (17S,18S)-18-[3-(2-aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-7,12-diethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid
    • 21H,23H-Porphine-5-aceticacid,7-[3-[(2-aminoethyl)amino]-3-oxopropyl]-3-carboxy-13,18-diethyl-...
    • 21H,23H-Porphine-5-aceticacid,7-[3-[(2-aminoethyl)amino]-3-oxopropyl]-3-carboxy-13,18-diethyl-7,8-dihydro-2,8,12,17-tetrameth
    • (17S,18S)-18-{3-[(2-aminoethyl)amino]-3-oxopropyl}-20-(carboxymethyl)-7,12-diethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-2-carboxylic acid
    • 21H,23H-Porphine-5-acetic acid, 3-(3-((2-aminoethyl)amino)-3-oxopropyl)-7-carboxy-12,17-diethyl-2,3-dihydro-2,8,13,18-tetramethyl-, (2S-trans)-
    • Mce(6) disodium salt
    • meso-Chlorin e(6) monoethylene diamine
    • meso-Chlorin e6 monoethylenediamine
    • 147740-90-7
    • Inchi: 1S/C36H44N6O5/c1-7-21-17(3)25-14-27-19(5)23(9-10-31(43)38-12-11-37)34(41-27)24(13-32(44)45)35-33(36(46)47)20(6)28(42-35)16-30-22(8-2)18(4)26(40-30)15-29(21)39-25/h14-16,19,23,39-40H,7-13,37H2,1-6H3,(H,38,43)(H,44,45)(H,46,47)/b25-14-,26-15-,27-14-,28-16-,29-15-,30-16-,34-24-,35-24-/t19-,23-/m0/s1
    • InChI Key: MMRWZOAXVYLIMG-GESAQZPFSA-N
    • SMILES: O=C(CC[C@@H]1C2C(CC(=O)O)=C3C(C(=O)O)=C(C)C(C=C4C(CC)=C(C)C(=CC5=C(CC)C(C)=C(C=C([C@H]1C)N=2)N5)N4)=N3)NCCN |t:10,19,26,35|

Computed Properties

  • Exact Mass: 640.33731853g/mol
  • Monoisotopic Mass: 640.33731853g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 47
  • Rotatable Bond Count: 10
  • Complexity: 1110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 1001
  • XLogP3: 1.2
  • Topological Polar Surface Area: 187Ų
Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent